molecular formula C11H12O2S B15194945 2-Propyl-4H-3,1-benzoxathiin-4-one CAS No. 6629-33-0

2-Propyl-4H-3,1-benzoxathiin-4-one

Cat. No.: B15194945
CAS No.: 6629-33-0
M. Wt: 208.28 g/mol
InChI Key: ORSQFKFICRADEJ-UHFFFAOYSA-N
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Description

2-Propyl-4H-3,1-benzoxathiin-4-one is an organic compound with the molecular formula C11H12O2S.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-Propyl-4H-3,1-benzoxathiin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propyl-4H-3,1-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s heteroatoms can engage in hydrogen bonding, and its aromatic ring can participate in π–π interactions with biological targets. These interactions can inhibit enzyme activity or block receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyl-4H-3,1-benzoxathiin-4-one is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in its structure. This combination of elements allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

6629-33-0

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

2-propyl-3,1-benzoxathiin-4-one

InChI

InChI=1S/C11H12O2S/c1-2-5-10-13-11(12)8-6-3-4-7-9(8)14-10/h3-4,6-7,10H,2,5H2,1H3

InChI Key

ORSQFKFICRADEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC(=O)C2=CC=CC=C2S1

Origin of Product

United States

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